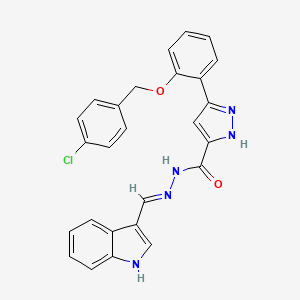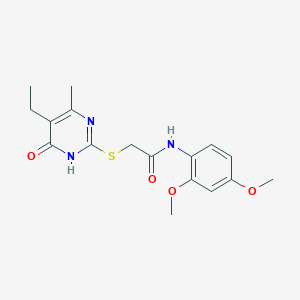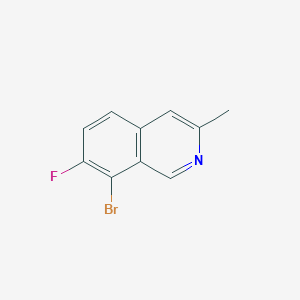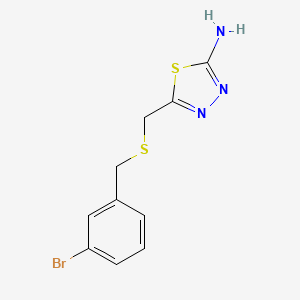![molecular formula C13H18ClN B2583346 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride CAS No. 3160-23-4](/img/structure/B2583346.png)
1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N.ClH/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1;/h7-8,14H,1-6,9H2;1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .科学的研究の応用
Superacidic Activation and Electrophilic Reactions
A study by Koltunov et al. (2002) discusses the superacidic activation of 1- and 3-isoquinolinols and their electrophilic reactions, which result in selective ionic hydrogenation and condensation processes under the influence of aluminum chloride. This work highlights the mechanism involving superelectrophilic dicationic intermediates, relevant to understanding the reactivity of similar isoquinoline derivatives (Koltunov, Prakash, Rasul, & Olah, 2002).
Novel Derivatives and Antiviral Potency
Krysantieva et al. (2023) report the synthesis of a novel tetrahydroquinazoline derivative from ambroxol hydrochloride, demonstrating potential against SARS-CoV-2 proteins. This study exemplifies how derivatives of complex isoquinoline structures can be synthesized and evaluated for biological activity, showing the interdisciplinary applications of such compounds in medicinal chemistry and virology (Krysantieva, Voronina, & Safin, 2023).
Photophysical Properties and Sensor Applications
Research by Li et al. (2013) on tetraaryldibenzo[f,h]imidazo[1,2-b]isoquinolines explores the synthesis and photophysical properties of these compounds. Their strong emissions and potential as fluorescent chemosensors for detecting solvent polarity, acidity, or trace amounts of nitroaromatics demonstrate the versatility of isoquinoline derivatives in materials science and sensor technology (Li, Hu, Li, Hu, Wang, Lu, & Wang, 2013).
Structural Aspects and Properties of Amide Derivatives
A study by Karmakar, Sarma, & Baruah (2007) delves into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. This research provides insights into the crystal structures and fluorescence properties of these compounds, contributing to the understanding of their potential applications in crystal engineering and optical materials (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Isoquinolines and Tetrahydroquinolines via C-H Bond Activation
Parthasarathy & Cheng (2009) describe a rhodium-catalyzed C-H bond activation method for the regioselective synthesis of isoquinoline and tetrahydroquinoline derivatives. This method represents an efficient approach to constructing complex heterocyclic structures, showcasing the chemical versatility and potential applications of isoquinoline derivatives in synthetic chemistry (Parthasarathy & Cheng, 2009).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1,2,3,4,6,7,8,9-octahydrobenzo[g]isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1;/h7-8,14H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSJXEWHNCYMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(CCNC3)C=C2C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride | |
CAS RN |
3160-23-4 |
Source


|
| Record name | 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)

![4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2583268.png)



![3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583277.png)

![6-[6-[(2-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2583279.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethylbutanamide](/img/structure/B2583283.png)
![ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2583284.png)